Sodium bitartrate

Descripción general

Descripción

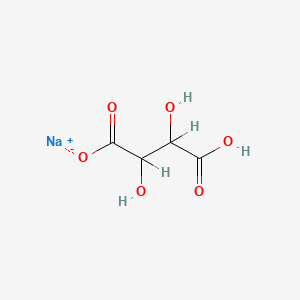

Sodium bitartrate, also known as this compound or monosodium tartrate, is a white, crystalline powder with the chemical formula C4H5O6Na. It is a salt derived from tartaric acid, where one of the hydrogen atoms is replaced by a sodium atom. This compound is highly soluble in water and is commonly used in baking, drug formulation, and analytical techniques due to its non-toxic and biodegradable nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium bitartrate can be synthesized through the reaction of tartaric acid with sodium carbonate. The reaction proceeds as follows:

H6C4O6+Na2CO3→C4H5O6Na+CO2+H2O

Alternatively, it can be prepared by reacting potassium hydrogen tartrate with sodium hydrogen carbonate .

Industrial Production Methods: In industrial settings, sodium hydrogen tartrate is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice reacts with sodium carbonate during the fermentation process, leading to the formation of sodium hydrogen tartrate .

Análisis De Reacciones Químicas

Types of Reactions: Sodium bitartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tartaric acid.

Reduction: It can be reduced to form dihydroxybutanedioic acid.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include various metal salts such as potassium chloride and calcium chloride.

Major Products Formed:

Oxidation: Tartaric acid.

Reduction: Dihydroxybutanedioic acid.

Substitution: Corresponding metal tartrates such as potassium tartrate and calcium tartrate.

Aplicaciones Científicas De Investigación

Sodium bitartrate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of sodium hydrogen tartrate involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical techniques to remove interfering metal ions. In biological systems, it can stabilize enzymes and proteins by maintaining the pH and ionic strength of the solution .

Comparación Con Compuestos Similares

- Potassium hydrogen tartrate (cream of tartar)

- Sodium tartrate

- Potassium sodium tartrate (Rochelle salt)

Comparison:

- Potassium hydrogen tartrate: Similar to sodium hydrogen tartrate but contains potassium instead of sodium. It is also used in baking and as a stabilizer in various applications.

- Sodium tartrate: Contains two sodium ions and is used as an emulsifier and binding agent in food products. It is also used in Karl Fischer titration to determine water content .

- Potassium sodium tartrate: A double salt of tartaric acid, used in piezoelectric applications and as a reagent in organic synthesis .

Sodium bitartrate is unique due to its specific applications in qualitative chemical analysis and its role as a complexing agent in various analytical techniques.

Propiedades

Fórmula molecular |

C4H5NaO6 |

|---|---|

Peso molecular |

172.07 g/mol |

Nombre IUPAC |

sodium;2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 |

Clave InChI |

NKAAEMMYHLFEFN-UHFFFAOYSA-M |

SMILES canónico |

C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |

Descripción física |

White solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.